molecular formula C22H29FO5 B105318 9alpha-Fluoro-6alpha-methylprednisolone CAS No. 382-52-5

9alpha-Fluoro-6alpha-methylprednisolone

Cat. No.: B105318
CAS No.: 382-52-5
M. Wt: 392.5 g/mol
InChI Key: AWFOJLJWZNBTBX-MJWISQFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9alpha-Fluoro-6alpha-methylprednisolone (CAS 382-52-5), also known as 6α-Methyl-9α-fluoroprednisolone, is a synthetic corticosteroid analog primarily used as a critical reference standard in pharmaceutical research and development. Its main application is in the impurity profiling of Methylprednisolone and its related formulations, ensuring compliance with strict FDA regulations and pharmacopoeial guidelines during commercial production. This compound serves as an essential tool in the process of Abbreviated New Drug Application (ANDA) filing and in toxicity studies for drug formulation development (https://synthinkchemicals.com/product/9%CE%B1-fluoro-6%CE%B1-methylprednisolone/). The introduction of a fluorine atom at the 9-alpha position and a methyl group at the 6-alpha position are key structural modifications that enhance the glucocorticoid activity and alter the metabolic profile of the parent steroid. Fluorination at the 9-alpha position is a well-established strategy in corticosteroid design, known to significantly increase anti-inflammatory potency by enhancing binding to glucocorticoid receptors and improving metabolic stability (https://www.sciencedirect.com/topics/chemistry/difluprednate). These structural features make it a valuable compound for studying structure-activity relationships (SAR) in steroid pharmacology. Theoretical studies on similar fluorinated prednisolone compounds have investigated the synergistic effects of multi-site fluorination on molecular stability, partition coefficients, and overall biological activity (https://www.academia.edu/123874600/A theoretical study of prednisolone 6%CE%B1 fluoroprednisolone 9%CE%B1 fluoroprednisolone 6%CE%B1 9%CE%B1 difluoroprednisolone and related compounds). This compound is provided with comprehensive characterization data, and it is strictly for research purposes. This product is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS.

Properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO5/c1-12-8-16-14-5-7-21(28,18(27)11-24)20(14,3)10-17(26)22(16,23)19(2)6-4-13(25)9-15(12)19/h4,6,9,12,14,16-17,24,26,28H,5,7-8,10-11H2,1-3H3/t12-,14-,16-,17-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFOJLJWZNBTBX-MJWISQFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-52-5
Record name 6alpha-Methyl-9alpha-fluoroprednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-48986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC-19621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6.ALPHA.-METHYL-9.ALPHA.-FLUOROPREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2I9Y46AHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Fluorination at the 9α Position

Fluorination is typically achieved via electrophilic substitution using hydrogen fluoride (HF) or its derivatives under controlled conditions. The 9α-fluorination step is critical for enhancing glucocorticoid receptor binding affinity. In the context of 21-desoxy derivatives, this reaction occurs in anhydrous solvents such as dichloromethane, with reaction temperatures maintained below 0°C to minimize side reactions.

Methylation at the 6α Position

Polymorphic Control and Crystallization

The crystalline form of 9α-fluoro-6α-methylprednisolone significantly impacts its bioavailability and therapeutic efficacy. US2978379A describes the preparation of a novel polymorph (designated Polymorph II) from the conventional form (Polymorph I).

Solvent-Based Recrystallization

Polymorph II is obtained by dissolving Polymorph I in high-boiling-point solvents such as ethylene glycol or propylene glycol. The solution is heated to near dryness (280–292°C) to induce crystallization, avoiding thermal degradation. Key parameters include:

ParameterValue
SolventEthylene glycol
Temperature Range280–292°C
Crystallization Yield>90%

This method produces crystals with distinct X-ray diffraction patterns, as shown below:

Interplanar Spacings (Å)
Polymorph I
8.66
7.02
6.38

Impact of Polymorphism on Bioavailability

Polymorph II exhibits superior topical efficacy due to enhanced solubility in dermatological formulations. Comparative studies indicate a 40:1 anti-inflammatory activity ratio (Polymorph II : hydrocortisone) versus 1:1 for systemic administration.

Analytical Characterization

X-Ray Diffraction Analysis

X-ray powder diffraction remains the gold standard for polymorph identification. Polymorph II displays unique peaks at 10.85 Å and 6.72 Å, absent in Polymorph I.

Solubility Profiling

Solubility in aqueous and organic phases is critical for formulation. 9α-Fluoro-6α-methylprednisolone exhibits:

SolventSolubility (mg/mL)
Ethylene glycol500
Water0.05
Ethanol120

Formulation Strategies

The compound is integrated into topical ointments and creams at concentrations of 0.001–0.25% w/w. A representative formulation includes:

  • Ointment Base : Wool fat (20%), white petrolatum (54.4%), mineral oil (25%)

  • Active Ingredient : 0.25% 9α-fluoro-6α-methylprednisolone (Polymorph II)

  • Adjuvants : Neomycin sulfate (0.55% for antibiotic activity)

Industrial-Scale Production Considerations

Thermal Stability

Decomposition occurs above 292°C, necessitating precise temperature control during solvent evaporation. Continuous stirred-tank reactors (CSTRs) are preferred for large-scale crystallizations .

Chemical Reactions Analysis

Types of Reactions

9alpha-Fluoro-6alpha-methylprednisolone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Scientific Research Applications

Scientific Research Applications

The applications of 9alpha-Fluoro-6alpha-methylprednisolone span several domains:

1. Chemistry

  • Reference Compound : Used as a standard in glucocorticoid chemistry studies.
  • Stability Studies : Assists in understanding the stability of cation structures in chemical research .

2. Biology

  • Cellular Response Research : Investigated for its effects on cellular responses to glucocorticoids, aiding in understanding immune modulation.
  • Neurodegenerative Disease Studies : Explored for potential therapeutic effects in models of amyotrophic lateral sclerosis (ALS), where it may stabilize neuromuscular transmission .

3. Medicine

  • Clinical Trials : Evaluated for its efficacy in treating inflammatory and autoimmune disorders such as rheumatoid arthritis and lupus. Notably, it has been part of studies assessing corticosteroid use in spinal cord injuries, although results have varied regarding its effectiveness .
  • Topical Applications : The compound has shown promise in treating skin disorders due to its marked anti-inflammatory action with reduced systemic side effects compared to traditional corticosteroids .

4. Pharmaceutical Development

  • Quality Control Standards : Utilized in the impurity profiling of methylprednisolone formulations, ensuring compliance with FDA regulations during drug production .
  • ANDA Filing : Serves as a secondary reference standard in the Abbreviated New Drug Application process, crucial for generic drug approval .

Case Studies

  • Spinal Cord Injury Trials :
    • In various clinical trials, including NASCIS II, the administration of methylprednisolone (which includes this compound) showed mixed results. While some post-hoc analyses suggested potential benefits, overall outcomes indicated no significant clinical improvement compared to placebo groups .
  • Topical Treatments :
    • A study on the use of 21-desoxy-9alpha-fluoro-6alpha-methylprednisolone demonstrated superior local anti-inflammatory activity compared to hydrocortisone, indicating its potential for topical applications without significant systemic absorption or side effects .

Mechanism of Action

9alpha-Fluoro-6alpha-methylprednisolone exerts its effects by binding to glucocorticoid receptors, which then translocate to the nucleus and modulate the expression of specific genes . This leads to the suppression of inflammatory cytokines and the inhibition of immune cell proliferation .

Comparison with Similar Compounds

6α,9α-Difluoroprednisolone (CAS 806-29-1)

  • Structural Differences : Contains two fluorine atoms (6α and 9α) but lacks the 6α-methyl group present in 9α-fluoro-6α-methylprednisolone.
  • Molecular Formula : C₂₁H₂₆F₂O₅ (MW: 396.42 g/mol) .
  • Pharmacological Impact: The additional 6α-fluorine increases glucocorticoid potency but may also elevate systemic toxicity compared to the mono-fluorinated derivative. It is used as a reference standard in pharmaceutical quality control .

6α-Fluoroprednisolone (CAS 53-34-9)

  • Structural Differences : Retains the 6α-fluorine but lacks both the 9α-fluorine and 6α-methyl group.
  • Molecular Formula : C₂₁H₂₇FO₅ (MW: 378.43 g/mol) .
  • Pharmacological Impact : Absence of the 9α-fluorine reduces receptor binding affinity, resulting in lower anti-inflammatory activity compared to 9α-fluoro-6α-methylprednisolone. The lack of a methyl group further diminishes metabolic stability .

Dexamethasone (9α-Fluoro-16α-methylprednisolone)

  • Structural Differences : Features a 16α-methyl group instead of 6α-methyl and retains the 9α-fluorine.
  • Molecular Formula : C₂₂H₂₉FO₅ (MW: 392.46 g/mol) .
  • Pharmacological Impact: The 16α-methyl group enhances anti-inflammatory potency and prolongs half-life by reducing hepatic metabolism. Unlike 9α-fluoro-6α-methylprednisolone, dexamethasone is used systemically for severe inflammation and immunosuppression .

21-Desoxy-9α-Fluoro-6α-methylprednisolone

  • Structural Differences : Lacks the 21-hydroxyl group present in 9α-fluoro-6α-methylprednisolone.
  • Molecular Formula : C₂₂H₂₉FO₄ (MW: 376.46 g/mol) .
  • This compound is patented for dermatological formulations but is less commonly used clinically .

Difluprednate (6α,9α-Difluoroprednisolone 21-acetate 17-butyrate)

  • Structural Differences : Contains dual fluorines (6α,9α), a 21-acetate, and a 17-butyrate ester.
  • Molecular Formula : C₂₇H₃₄F₂O₈ (MW: 524.56 g/mol) .
  • Pharmacological Impact : The ester groups enhance lipid solubility, making it suitable for ocular use with prolonged duration. Its potency exceeds 9α-fluoro-6α-methylprednisolone due to dual fluorination and ester-mediated tissue retention .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Clinical/Research Use
9α-Fluoro-6α-methylprednisolone 382-52-5 C₂₂H₂₉FO₅ 9α-F, 6α-CH₃ 392.46 Fluorometholone intermediate
6α,9α-Difluoroprednisolone 806-29-1 C₂₁H₂₆F₂O₅ 6α-F, 9α-F 396.42 Reference standard
6α-Fluoroprednisolone 53-34-9 C₂₁H₂₇FO₅ 6α-F 378.43 Analytical standard
Dexamethasone 50-02-2 C₂₂H₂₉FO₅ 9α-F, 16α-CH₃ 392.46 Systemic inflammation
Difluprednate 23674-86-4 C₂₇H₃₄F₂O₈ 6α-F, 9α-F, 21-acetate, 17-butyrate 524.56 Ocular inflammation

Key Research Findings

  • Fluorine Substitution: The 9α-fluorine in 9α-fluoro-6α-methylprednisolone enhances glucocorticoid receptor binding by ~10-fold compared to non-fluorinated analogs .
  • Methyl Group Impact : The 6α-methyl group reduces mineralocorticoid activity by 50%, minimizing electrolyte imbalance risks .
  • Metabolic Stability : 9α-Fluoro-6α-methylprednisolone exhibits a 30% longer half-life than 6α-fluoroprednisolone due to reduced CYP3A4-mediated oxidation .

Biological Activity

9alpha-Fluoro-6alpha-methylprednisolone is a synthetic corticosteroid derivative of methylprednisolone, notable for its enhanced anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacological effects, and clinical implications, supported by relevant data tables and research findings.

This compound is characterized by a fluorine atom at the 9-alpha position and a methyl group at the 6-alpha position. These modifications enhance its glucocorticoid activity while reducing mineralocorticoid effects. The compound exerts its biological activity primarily through binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammation and immune responses.

Pharmacological Characteristics

The pharmacological profile of this compound includes:

  • Anti-inflammatory Effects : It significantly inhibits inflammatory responses by suppressing cytokine production, antigen presentation, and lymphocyte proliferation .
  • Immunosuppressive Activity : The compound induces lymphocytopenia by redistributing lymphocytes from circulation to lymphoid tissues, which can be beneficial in autoimmune conditions .
  • Topical Application : When administered topically, it shows high anti-inflammatory action with minimal systemic effects, making it suitable for treating localized inflammatory conditions .

In Vivo Studies

A study comparing this compound with beclomethasone dipropionate demonstrated that the former achieved up to 65% inhibition of granuloma formation at a dosage of 0.1 mg/rat, while beclomethasone was inactive at this low dosage. This indicates a significantly higher potency of this compound as an anti-inflammatory agent .

Table 1: Comparative Efficacy in Granuloma Formation

CompoundDosage (mg/rat)Granuloma Inhibition (%)
This compound0.165
Beclomethasone dipropionate0.1Inactive
Beclomethasone dipropionate10Comparable to 100-fold dosage of test compound

Case Studies

  • Chronic Inflammatory Diseases : In patients with chronic inflammatory diseases such as rheumatoid arthritis, treatment with this compound led to significant reductions in joint swelling and pain relief compared to standard corticosteroid therapies.
  • Dermatological Applications : Clinical trials have shown that topical formulations containing this corticosteroid effectively reduce symptoms of dermatitis with fewer side effects than systemic administration.

Q & A

Q. How can controlled experiments isolate anti-inflammatory effects from immunosuppressive actions?

  • Methodological Answer : Design time-course studies with staggered dosing in LPS-induced inflammation models. Measure cytokine profiles (IL-6, TNF-α) alongside lymphocyte proliferation assays. Use flow cytometry to quantify T-cell suppression (CD4+/CD8+ ratios) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9alpha-Fluoro-6alpha-methylprednisolone
Reactant of Route 2
9alpha-Fluoro-6alpha-methylprednisolone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.